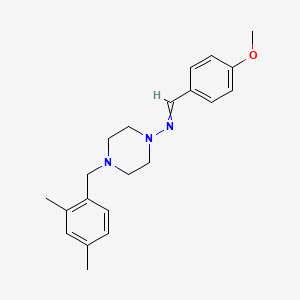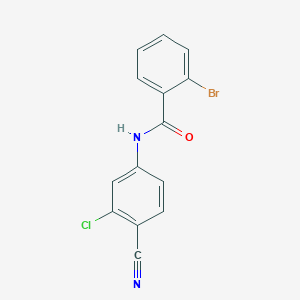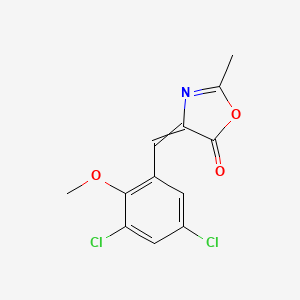![molecular formula C15H16Cl2N2 B5877311 (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5877311.png)
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine, also known as DCB-PET, is a compound that has been extensively studied for its potential applications in the field of neuroscience. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which has been implicated in a variety of neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In
Mécanisme D'action
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine acts as a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed throughout the nervous system. Activation of the α7 receptor leads to an influx of calcium ions into the cell, which can trigger a variety of downstream signaling pathways. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to enhance the activity of the α7 receptor, leading to increased calcium influx and improved cognitive function.
Biochemical and Physiological Effects:
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been studied for its potential as a treatment for nicotine addiction. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to enhance the activity of the α7 nicotinic acetylcholine receptor, leading to increased calcium influx and improved cognitive function. It has also been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for nicotine addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more precise targeting of this receptor in experiments. However, (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has some limitations as well. It is a relatively new compound, and more research is needed to fully understand its potential applications and limitations. Additionally, (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine is a synthetic compound, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine. One area of interest is its potential as a treatment for nicotine addiction. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to increase dopamine release in the brain, which may help reduce cravings for nicotine. Another area of interest is its potential as a treatment for Alzheimer's disease. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function in animal models of Alzheimer's disease, and more research is needed to determine its potential as a treatment for this condition. Finally, (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine may have potential applications in the treatment of other neurological disorders, such as schizophrenia and ADHD. Further research is needed to fully understand the potential of this compound in these areas.
Méthodes De Synthèse
The synthesis of (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine involves several steps, starting with the reaction of 3,4-dichlorobenzyl chloride with N-methyl-2-pyrrolidone to form 3,4-dichlorobenzyl N-methylpyrrolidone. This intermediate is then reacted with ethyl 2-bromopyridine-4-carboxylate to form (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine. The final product is purified using column chromatography and characterized using NMR and mass spectrometry.
Applications De Recherche Scientifique
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been extensively studied for its potential applications in the field of neuroscience. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which has been implicated in a variety of neurological disorders. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been studied for its potential as a treatment for nicotine addiction.
Propriétés
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2/c1-19(9-7-13-4-2-3-8-18-13)11-12-5-6-14(16)15(17)10-12/h2-6,8,10H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNFAQMNKBRVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3,4-Dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)

![1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5877239.png)


![N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877268.png)

![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)



